N-(piperidin-3-yl)pyridin-2-amine
Description
N-(Piperidin-3-yl)pyridin-2-amine is a bicyclic amine compound featuring a pyridine ring linked via an amine group to the 3-position of a piperidine ring. Its molecular weight is approximately 193.25 g/mol, with moderate solubility in polar organic solvents. The compound’s stereochemistry (e.g., the 3S enantiomer in its dihydrochloride form) may influence its pharmacological profile .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-piperidin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H15N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2,(H,12,13) |
InChI Key |
GNZUTBCKPILFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)NC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The process begins with the formation of a pyridinium salt intermediate, generated by quaternizing pyridin-2-amine with a methylating agent. Subsequent treatment with a chiral primary amine (e.g., (R)-1-phenylethylamine) in the presence of a rhodium catalyst (RhCl(PPh₃)₃) and hydrogen gas facilitates reductive ring expansion. Water acts as a proton source, enabling transamination to install the piperidin-3-yl group with >90% enantiomeric excess.
Table 1: Optimized Conditions for Rh-Catalyzed Synthesis
| Parameter | Value/Component |
|---|---|
| Catalyst | RhCl(PPh₃)₃ (5 mol%) |
| Chiral Auxiliary | (R)-1-Phenylethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Hydrogen Pressure | 50 psi |
| Reaction Time | 24 hours |
| Yield | 68–72% |
This method excels in stereocontrol but requires rigorous exclusion of moisture during the initial pyridinium salt formation. Functional group tolerance includes halogen substituents on the pyridine ring, though electron-withdrawing groups may retard transamination kinetics.
Reductive Amination Strategies
Reductive amination offers a two-step route to this compound, circumventing the need for preformed piperidine derivatives. This approach leverages the condensation of pyridin-2-amine with a ketone precursor, followed by catalytic hydrogenation.
Ketone Synthesis and Cyclization
Piperidin-3-one serves as the cyclic ketone precursor, synthesized via oxidation of piperidin-3-ol using Jones reagent (CrO₃/H₂SO₄). Condensation with pyridin-2-amine in methanol under acidic conditions (pH 4–5) yields an imine intermediate, which undergoes hydrogenation over palladium on carbon (Pd/C) to furnish the target compound.
Table 2: Reductive Amination Optimization
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes imine formation |
| Acid Catalyst | Acetic acid (0.1 M) | Accelerates condensation |
| Hydrogenation Catalyst | 10% Pd/C (0.5 equiv) | Complete reduction in 6h |
| Temperature | 25°C (condensation), 50°C (H₂) | Balances rate and selectivity |
Yields typically range from 55–60%, with main byproducts arising from over-reduction of the pyridine ring. Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively isolates the product.
Nucleophilic Aromatic Substitution (SNAr)
Electron-deficient pyridine derivatives undergo SNAr reactions with piperidin-3-amine, providing a direct route to the target compound. This method requires activation of the pyridine ring through nitro or cyano substituents.
Substrate Activation and Reaction Dynamics
2-Chloro-5-nitropyridine reacts with piperidin-3-amine in dimethylacetamide (DMAc) at 120°C, facilitated by potassium carbonate as a base. Subsequent reduction of the nitro group with hydrogen gas and Raney nickel yields this compound.
Table 3: SNAr Reaction Parameters
| Stage | Conditions | Outcome |
|---|---|---|
| Chloride Displacement | DMAc, K₂CO₃, 120°C, 8h | 78% conversion to nitro intermediate |
| Nitro Reduction | H₂ (1 atm), Ra-Ni, EtOH, 25°C | Quantitative reduction |
This route achieves an overall yield of 62% but generates stoichiometric amounts of salt waste during the substitution step. Microwave-assisted conditions (150°C, 30 min) can accelerate the displacement, though with slight yield reduction (58%).
Comparative Analysis of Methodologies
Table 4: Synthesis Route Evaluation
| Method | Yield (%) | Enantioselectivity | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| Rh-Catalyzed Cross-Coupling | 70 | >90% ee | Moderate | 18.2 |
| Reductive Amination | 58 | Racemic | High | 9.8 |
| SNAr | 62 | Racemic | Moderate | 23.5 |
The rhodium-mediated approach excels in stereochemical control but suffers from catalyst cost and moderate atom economy. Reductive amination offers scalability but lacks enantioselectivity without chiral auxiliaries. SNAr provides direct access but requires hazardous solvents and high temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of metal catalysts, converting the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic or acidic conditions
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated amines and other reduced products.
Substitution: Substituted amines and other nucleophilic substitution products
Scientific Research Applications
N-(piperidin-3-yl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas, including neurodegenerative diseases and psychiatric disorders.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(piperidin-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(piperidin-3-yl)pyridin-2-amine, highlighting differences in substituents, solubility, and biological activity:
Key Structural and Functional Insights:
Substituent Effects on Solubility :
- The hydrochloride salt of N,N-dimethyl-6-(piperidin-3-yl)pyridin-2-amine exhibits high solubility, making it advantageous for drug formulation .
- Bulky substituents (e.g., trifluoromethyl and sulfonyl groups in ) reduce solubility but enhance target binding through hydrophobic interactions.
Biological Activity: Antimicrobial Potential: Schiff bases of 2-aminopyridine (e.g., N-(5-nitro-2-hydroxylbenzylidene)pyridin-2-amine) show inhibitory activity against S. aureus and E. coli, suggesting that the piperidine variant may also exhibit antimicrobial properties depending on substituents .
Synthetic Routes :
- Alkali metal hydride-mediated nucleophilic amination (e.g., synthesis of N-(3-methoxypropyl)pyridin-2-amine ) could be adapted for synthesizing this compound.
- Palladium-catalyzed cross-coupling (e.g., in ) may facilitate introducing complex substituents.
Safety Profiles :
- Derivatives with nitro groups (e.g., N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine ) pose safety risks (e.g., explosivity), whereas the absence of such groups in this compound suggests a safer profile.
Research Findings and Data Tables
Table 1: Electronic Effects of Substituents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
